3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is reacted with azetidine-3-ylmethanol to form the azetidin-3-ylmethyl ester. Finally, the ester undergoes cyclization with oxazolidine-2,4-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 3-((1-(1,3-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)thiazolidine-2,4-dione
Uniqueness
The uniqueness of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-8-12(9(2)16(3)15-8)13(20)17-4-10(5-17)6-18-11(19)7-22-14(18)21/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKXRIPMMYSHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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